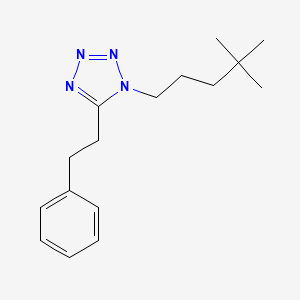![molecular formula C15H19F3N2O3 B7431719 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid](/img/structure/B7431719.png)
5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid, also known as TFPAC, is a chemical compound that has been widely studied in scientific research. This compound is a piperidine derivative, which has been shown to have potential therapeutic applications in various fields, including neuroscience and pharmacology.
作用機序
The mechanism of action of 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors and the inhibition of oxidative stress. 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has been shown to modulate glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has also been shown to modulate dopamine receptors, particularly the D2 receptor, which is involved in the regulation of motor function and reward processing.
Biochemical and Physiological Effects:
5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antioxidant effects. 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has been shown to protect against glutamate-induced neurotoxicity, which is a common feature of various neurological disorders. 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has been shown to inhibit oxidative stress, which is a common feature of various neurodegenerative disorders.
実験室実験の利点と制限
5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for various biochemical and pharmacological assays. 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid. One potential direction is to further elucidate its mechanism of action, particularly its effects on neurotransmitter receptors and signaling pathways. Another potential direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to evaluate the safety and efficacy of 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid in preclinical and clinical trials, which will provide valuable insights into its potential as a therapeutic agent.
合成法
The synthesis of 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid involves a series of chemical reactions, starting with the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with piperidine in the presence of a base catalyst. The resulting product is then reacted with 5-aminonicotinic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid. The purity and yield of 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has been shown to have neuroprotective effects, which may be attributed to its ability to modulate glutamate receptors and inhibit oxidative stress. 5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid has also been shown to have antipsychotic effects, which may be due to its ability to modulate dopamine receptors.
特性
IUPAC Name |
5-amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-3-1-10(2-4-13)6-20-7-11(14(21)22)5-12(19)8-20/h1-4,11-12H,5-9,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNJHGZPVGRADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1N)CC2=CC=C(C=C2)OCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
![5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine](/img/structure/B7431651.png)
![5-amino-1-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B7431677.png)
![1,6-Dimethyl-4-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7431687.png)
![N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide](/img/structure/B7431695.png)
![1-[(4aS,7aS)-6-(1,2-thiazole-3-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7431703.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine](/img/structure/B7431720.png)
![3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B7431728.png)
![N-[1-(5-chloro-6-oxo-1H-pyridazin-3-yl)-5-methylpyrrolidin-3-yl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7431735.png)
![2-N-[1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431746.png)
![2-[Benzyl-(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-[3-(difluoromethoxy)phenyl]ethanol](/img/structure/B7431750.png)
![4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine](/img/structure/B7431754.png)
![N-(6-imidazol-1-ylpyrimidin-4-yl)-N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7431761.png)